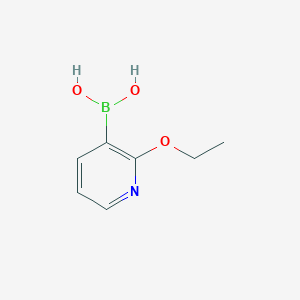![molecular formula C25H21P B151211 (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 402822-72-4](/img/structure/B151211.png)
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
Descripción general
Descripción
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a biphenyl-based phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. The presence of the methyl group on the biphenyl moiety can influence the steric and electronic properties of the ligand, which in turn affects the reactivity and selectivity of the catalytic system .
Synthesis Analysis
The synthesis of related biphenyl-based diphosphines involves key steps such as ortho-lithiation/iodination reactions followed by Ullmann reactions to create the biphenyl framework with phosphine oxide groups, which are then reduced to the corresponding diphosphines . Although the exact synthesis of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the methyl group at the appropriate position on the biphenyl core.
Molecular Structure Analysis
The molecular structure of biphenyl-based phosphine ligands can be determined using techniques such as X-ray crystallography. For instance, the absolute configuration of a related diphosphine was established through X-ray analysis of its palladium complex . The molecular structure is crucial as it dictates the ligand's coordination properties and its ability to induce chirality in asymmetric syntheses.
Chemical Reactions Analysis
Biphenyl-based phosphine ligands have been shown to be effective in various chemical transformations. For example, 2-diphenylphosphino-2'-methylbiphenyl has been used as a ligand in palladium-catalyzed Heck coupling reactions, demonstrating good yields and tolerance to various electronic properties of the aryl bromides used . These ligands are also known to be efficient in enantioselective isomerizations and hydrogenations .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl-based phosphine ligands are influenced by their molecular structure. The presence of substituents such as methyl groups can affect the ligand's solubility, stability, and electronic properties, which are important for their performance in catalytic reactions. The electronic properties of the phosphorus atom, in particular, are critical for its ability to coordinate to metal centers in catalysis .
Aplicaciones Científicas De Investigación
Selective Arylation in Heck Coupling Reactions
- A study by Nadri, Joshaghani, and Rafiee (2009) demonstrated the effectiveness of 2-diphenylphosphino-2′-methylbiphenyl as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. The study found that the yields of the products were independent of the electronic properties of the aryl bromides, but significantly influenced by the nature of the olefin (Nadri, Joshaghani, & Rafiee, 2009).
Application in Non-linear Optics
- Ching et al. (1991) synthesized {4′-[methyl(diphenyl)phosphonio]biphenyl-4-yl}triphenylborate and investigated its properties through absorption and fluorescence spectroscopy. The study concluded that this compound is promising for second-harmonic generation in the field of non-linear optics (Ching, Lequan, Lequan, Grisard, & Markovitsi, 1991).
Catalysis and Ligand Efficiency
- Research by Tschan et al. (2010) explored bulky phosphines containing substituted biphenyl in the catalysis of telomerization of 1,3-butadiene with methanol. They identified several ligands that showed improved selectivity and yield, highlighting the potential of biphenyl-based phosphines in catalytic processes (Tschan, García-Suárez, Freixa, Launay, Hagen, Benet‐Buchholz, & van Leeuwen, 2010).
Structural Analysis and Molecular Interactions
- Montes-Tolentino et al. (2018) conducted a structural analysis of (5-methyl-[1,3,5]-dithiazinan-2-yl)diphenylphosphines and their oxides. The study provided insights into the conformational aspects and intramolecular interactions, contributing to the understanding of the structural dynamics of such compounds (Montes-Tolentino, Rodríguez-López, Sánchez-Ruiz, Villaseñor-Granados, & Flores‐Parra, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(2-methylphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENDLLDUNRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573746 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine | |
CAS RN |
402822-72-4 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)





